molecular formula C18H15NO3 B6337464 4-(2,6-Dimethoxybenzoyl)quinoline;  97% CAS No. 1187163-88-7

4-(2,6-Dimethoxybenzoyl)quinoline; 97%

Cat. No. B6337464
CAS RN: 1187163-88-7
M. Wt: 293.3 g/mol
InChI Key: JYNYZXXRUDORLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,6-Dimethoxybenzoyl)quinoline is a chemical compound with a molecular formula of C18H15NO3 and a molecular weight of 293.3 g/mol . It is not intended for human or veterinary use and is used only for research.


Molecular Structure Analysis

The InChI code for 4-(2,6-Dimethoxybenzoyl)quinoline is 1S/C18H15NO3/c1-21-15-8-5-9-16(22-2)17(15)18(20)14-11-19-10-12-6-3-4-7-13(12)14/h3-11H,1-2H3 . This code provides a unique representation of the molecule’s structure.

Scientific Research Applications

Medicinal Chemistry: Anticancer and Antimicrobial Applications

3-(2,6-Dimethoxybenzoyl)quinoline has been identified as a core structure in various pharmacologically active compounds. Its derivatives are explored for anticancer , antimicrobial , and antituberculosis activities. The compound’s ability to intercalate with DNA or inhibit key enzymes makes it a valuable scaffold in drug discovery.

Organic Synthesis: Building Blocks for Heterocyclic Compounds

In synthetic organic chemistry, 3-(2,6-Dimethoxybenzoyl)quinoline serves as a precursor for synthesizing complex heterocyclic structures . Its reactivity allows for the construction of diverse quinoline derivatives, which are crucial in developing new organic compounds.

Material Science: Electronic and Photonic Materials

The quinoline moiety is integral to materials science, particularly in creating electronic and photonic materials due to its stable aromatic system and electronic properties . It can be used in the synthesis of organic semiconductors and light-emitting diodes (LEDs).

Chemical Research: Catalysts and Reagents

This compound is utilized in chemical research as a catalyst and reagent for various synthetic transformations . Its stability and reactivity under different conditions make it a versatile agent in promoting or facilitating chemical reactions.

Industrial Chemistry: Dyes and Pigments

Quinoline derivatives are traditionally used in the production of dyes and pigments . The compound’s structure can be modified to produce a range of colors, which are used in textiles, inks, and coatings.

Drug Discovery: Lead Compound Development

3-(2,6-Dimethoxybenzoyl)quinoline is a lead compound in drug discovery programs for its broad spectrum of biological activities . It is a ‘privileged structure’ that is often modified to enhance its pharmacological properties.

properties

IUPAC Name

(2,6-dimethoxyphenyl)-quinolin-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO3/c1-21-15-8-5-9-16(22-2)17(15)18(20)13-10-12-6-3-4-7-14(12)19-11-13/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYNYZXXRUDORLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)C2=CC3=CC=CC=C3N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,6-Dimethoxybenzoyl)quinoline

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